Mepindolol

説明

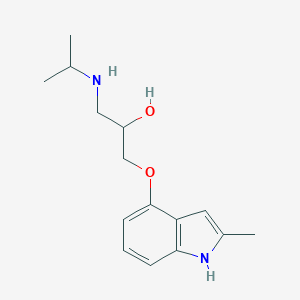

Structure

3D Structure

特性

IUPAC Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWGWUVGUSFQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56396-94-2 (sulfate[2:1]) | |

| Record name | Mepindolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40865110 | |

| Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23694-81-7 | |

| Record name | Mepindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepindolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepindolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepindolol mechanism of action on beta-adrenergic receptors

An In-Depth Technical Guide to the Mechanism of Action of Mepindolol on Beta-Adrenergic Receptors

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular pharmacology of mepindolol, a non-selective beta-adrenergic receptor antagonist with significant intrinsic sympathomimetic activity (ISA). We will dissect its mechanism of action at the receptor level, detailing its binding characteristics to β1- and β2-adrenergic subtypes and elucidating the structural and functional basis for its dual partial agonist and antagonist properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of mepindolol's pharmacological profile and its clinical implications.

Introduction: The Beta-Adrenergic System

Beta-adrenergic receptors (β-ARs) are integral members of the G-protein coupled receptor (GPCR) superfamily, playing a pivotal role in mediating the physiological responses to the endogenous catecholamines, epinephrine and norepinephrine. These receptors are critical in the regulation of cardiovascular and pulmonary function.[1][2] There are two primary subtypes relevant to the action of mepindolol:

-

β1-Adrenergic Receptors: Predominantly located in the heart, juxtaglomerular apparatus of the kidney, and fat cells.[3] Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.[3]

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and skeletal muscle.[1] Activation of β2-ARs results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[4]

Upon agonist binding, β-ARs couple to the stimulatory G-protein (Gs), which activates adenylyl cyclase.[2][5] This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets, eliciting a cellular response.[2][3]

Diagram 1: Canonical Beta-Adrenergic Signaling Pathway

Caption: Canonical Gs-coupled β-AR signaling cascade.

Mepindolol: A Non-Selective Antagonist with a Crucial Distinction

Mepindolol is classified as a non-selective beta-adrenergic antagonist, meaning it competitively inhibits the binding of catecholamines to both β1 and β2 receptors.[1][4] The blockade of β1 receptors in the heart is the primary mechanism for its therapeutic effects in conditions like hypertension, as it leads to a decrease in heart rate and myocardial contractility, reducing cardiac workload.[1] Its antagonism at β2 receptors can lead to constriction of bronchial and peripheral vascular smooth muscle.[1]

However, the defining characteristic of mepindolol is its Intrinsic Sympathomimetic Activity (ISA) .[1][6] This property distinguishes it from pure antagonists like propranolol. ISA arises because mepindolol is not a silent blocker but rather a partial agonist .[7][8]

The Dual Nature of Partial Agonism

A partial agonist binds to a receptor but elicits a submaximal response compared to a full agonist, even at saturating concentrations. Mepindolol's action is therefore context-dependent on the level of endogenous sympathetic tone:

-

In states of low sympathetic tone (e.g., at rest): Mepindolol acts as a weak agonist, providing a low level of receptor stimulation. This prevents the pronounced bradycardia or reduction in cardiac output often seen with beta-blockers lacking ISA.[8]

-

In states of high sympathetic tone (e.g., during exercise or stress): Mepindolol acts as an antagonist. By occupying the receptor, it blocks the binding of the more potent endogenous full agonists (epinephrine and norepinephrine), thereby attenuating the stress-induced surge in heart rate and blood pressure.[8]

This dual mechanism allows mepindolol to reduce blood pressure and cardiac workload while maintaining near-normal resting heart rate and cardiac output.[6][7]

Diagram 2: Mepindolol's Partial Agonist Mechanism

Caption: Mepindolol's dual action depends on sympathetic tone.

Quantitative Pharmacology & Receptor Selectivity

The interaction of mepindolol with β-AR subtypes is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (intrinsic activity). As a derivative of pindolol, its profile is comparable.[6][9] Studies on pindolol show it has high affinity for both β1 and β2 receptors.[10] Mepindolol's partial agonism appears more pronounced at vascular β2-adrenoceptors, contributing to a reduction in total peripheral resistance, an effect not seen with pure antagonists.[6]

| Parameter | Full Agonist (Isoproterenol) | Partial Agonist (Mepindolol/Pindolol) | Pure Antagonist (Propranolol) |

| Receptor Binding | Binds | Binds | Binds |

| Intrinsic Activity (Efficacy) | High (e.g., 1.0) | Intermediate (e.g., ~0.2-0.5)[6] | Zero (0) |

| Effect on Resting Heart Rate | Increase | Minimal Change / Slight Decrease[8] | Decrease |

| Effect on Peripheral Resistance | Decrease (β2) | Decrease[6] | Increase (unopposed α-activity) |

Table 1: Comparative pharmacological profiles of β-adrenergic ligands. Intrinsic activity values are representative.

Experimental Characterization: Protocols and Rationale

Elucidating the pharmacological profile of a compound like mepindolol requires a combination of binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Kd or Ki) of a ligand for a receptor.[11] A competitive binding assay is used to determine mepindolol's inhibitory constant (Ki).

Causality and Choice of Reagents: The experiment is designed to measure how effectively mepindolol competes with a known high-affinity radioligand.

-

Radioligand Choice: A non-subtype-selective radioligand like [125I]-Iodocyanopindolol is often used for total β-AR binding because of its very high affinity, which allows for a clear signal-to-noise ratio.[12]

-

Competitor Choice: A high concentration of a non-radiolabeled pure antagonist (e.g., propranolol) is used to define non-specific binding—the portion of radioligand that binds to components other than the target receptor.[11] Specific binding is the difference between total and non-specific binding.

-

Membrane Preparation: a. Isolate tissues or cultured cells expressing the target β-adrenergic receptors (e.g., rat heart for β1, rat soleus muscle for β2).[12][13] b. Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors to prevent receptor degradation.[12] c. Perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in an appropriate assay buffer.[12] d. Determine the protein concentration of the membrane preparation using a standard method like a Bradford or BCA assay.[12]

-

Binding Reaction: a. In a 96-well plate, set up triplicate wells for: Total Binding, Non-specific Binding, and Competition. b. Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [125I]-Iodocyanopindolol at its approximate Kd), and the membrane preparation.[12] c. Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol), and the membrane preparation. d. Competition: Add assay buffer, radioligand, membranes, and serial dilutions of mepindolol. e. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]

-

Separation and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[12] b. Wash the filters rapidly with ice-cold assay buffer to minimize dissociation of the bound radioligand while removing any remaining unbound ligand.[12] c. Place filters in tubes and quantify the radioactivity using a gamma counter.

-

Data Analysis: a. Calculate specific binding = (Total counts) - (Non-specific counts). b. Plot the percentage of specific binding against the log concentration of mepindolol. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of mepindolol that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Diagram 3: Workflow for Competitive Radioligand Binding Assay

Caption: Key steps in a competitive radioligand binding assay.

Functional Assays: Measuring Intrinsic Activity

To quantify ISA, a functional assay measuring a downstream signaling event is essential. The most common is a cAMP accumulation assay.

Causality and Experimental Design: This assay directly measures the ability of mepindolol to stimulate the Gs-adenylyl cyclase pathway. By comparing the maximal response produced by mepindolol to that of a full agonist like isoproterenol, its intrinsic activity can be calculated. The use of phosphodiesterase (PDE) inhibitors (e.g., IBMX) is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal and ensuring an accurate measurement of adenylyl cyclase activity.[14]

-

Cell Culture and Plating: a. Culture cells stably expressing the human β1- or β2-adrenergic receptor (e.g., HEK293 or CHO cells). b. Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.[14]

-

Assay Procedure: a. Wash the cells with a serum-free medium or buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period to inhibit cAMP degradation.[14] c. Add serial dilutions of mepindolol, a full agonist (isoproterenol, for positive control and reference), and a vehicle control. d. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

cAMP Detection: a. Lyse the cells to release the intracellular cAMP. b. Quantify the cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen. These kits typically involve a competition between cellular cAMP and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites.[14] The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: a. Plot the cAMP concentration (or assay signal) against the log concentration of the agonist. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal effect) for each compound. c. Calculate the intrinsic activity (α) of mepindolol relative to the full agonist: α = (Emax of Mepindolol) / (Emax of Isoproterenol).

Conclusion and Clinical Significance

The mechanism of action of mepindolol is a sophisticated example of partial agonism at β-adrenergic receptors. Its non-selective blockade of both β1 and β2 receptors is modulated by its intrinsic sympathomimetic activity. This unique profile, validated through rigorous binding and functional assays, translates into specific clinical advantages. By lowering blood pressure and cardiac oxygen demand without causing significant bradycardia or reduction in cardiac output at rest, mepindolol offers a valuable therapeutic option, particularly for hypertensive patients who may not tolerate the cardiodepressant effects of beta-blockers lacking ISA.[6][7] A thorough understanding of this dual mechanism is paramount for drug development professionals seeking to design novel cardiovascular agents with tailored pharmacological profiles.

References

- What is the mechanism of Mepindolol Sulfate? - Patsnap Synapse. (2024-07-17).

- [Effect of beta blockers with intrinsic sympathomimetic activity on blood pressure and blood lipids in patients with essential hypertension] - PubMed.

- Molecular Pathways: Beta-Adrenergic Signaling in Cancer - AACR Journals. (2012-03-01).

- Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol - PubMed.

- Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe.

- Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects - PubMed.

- Recent Advances in Cardiac β2-Adrenergic Signal Transduction | Circulation Research.

- Novel signaling pathway through the beta-adrenergic receptor - ResearchGate. (2025-08-07).

- What is Mepindolol Sulfate used for? - Patsnap Synapse. (2024-06-15).

- Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH.

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01).

- Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments.

- Radioligand Binding Assay | Gifford Bioscience.

- Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors - Benchchem.

- Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors - Benchchem.

- cAMP - Guide to optimizing antagonists of Gαs - Revvity.

- Beta blockers with intrinsic sympathomimetic activity - PubMed.

- Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed.

- Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed.

- Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy - MDPI. (2024-02-29).

- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed.

- Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - NIH. (2013-05-31).

- Clinical pharmacology of beta-adrenoceptor blocking drugs possessing partial agonist activity, with special reference to pindolol - PubMed.

- What is the mechanism of Pindolol? - Patsnap Synapse. (2024-07-17).

- Beta-blockers: Historical Perspective and Mechanisms of Action.

- Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist - eScholarship. (2024-09-27).

- β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PubMed Central.

- Clinical pharmacology of pindolol - PubMed.

- Medical Pharmacology: Continued Discussion of Beta-Adrenergic Antagonists and their Clinical Uses.

- The β1 and β2‐adrenoceptor affinity and β1‐blocking potency of S‐ and R‐metoprolol. (1990-03-01).

- Pindolol's Mechanism of Action on Beta-Adrenergic Receptors: An In-depth Technical Guide - Benchchem.

- Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed.

- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S) - PubMed.

- Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology.

- Is the ISA of pindolol β2-adrenoceptor selective? - PMC - NIH.

- Pindolol--the pharmacology of a partial agonist - PMC - NIH.

- The structural basis for agonist and partial agonist action on a β1-adrenergic receptor. (2025-08-09).

- The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors - ResearchGate. (2025-08-07).

Sources

- 1. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is Mepindolol Sulfate used for? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of beta-adrenoceptor blocking drugs possessing partial agonist activity, with special reference to pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effect of beta blockers with intrinsic sympathomimetic activity on blood pressure and blood lipids in patients with essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Mepindolol

Abstract

Mepindolol, a non-selective β-adrenergic antagonist, has demonstrated clinical significance in the management of cardiovascular conditions such as hypertension and glaucoma.[1][2] This technical guide provides a comprehensive examination of the chemical synthesis and structural attributes of Mepindolol, tailored for researchers, scientists, and professionals in drug development. The document delineates the seminal synthetic strategies, elucidating the underlying chemical principles and experimental considerations. Furthermore, a detailed analysis of Mepindolol's chemical structure, including its stereochemical aspects, is presented to offer a holistic understanding of its structure-activity relationship.

Introduction: The Pharmacological Context of Mepindolol

Mepindolol, known chemically as (RS)-1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol, is a member of the aryloxypropanolamine class of β-blockers.[3] It functions by competitively inhibiting β-adrenergic receptors, thereby modulating the physiological responses to catecholamines like epinephrine and norepinephrine.[4] This antagonism at β-1 and β-2 adrenergic receptors leads to a reduction in heart rate, cardiac output, and blood pressure, forming the basis of its therapeutic applications in cardiovascular medicine.[1] Mepindolol is a structural analog of pindolol, with the key distinction being the presence of a methyl group at the 2-position of the indole ring.[5][6] This modification influences its pharmacokinetic and pharmacodynamic profile. The drug is administered as a racemic mixture, with the (-)-enantiomer exhibiting higher β-blocking activity.[7]

Elucidation of the Chemical Structure

The molecular identity of Mepindolol is defined by its distinct structural features, which are crucial for its biological activity. A thorough understanding of its architecture is fundamental for any further research or development activities.

Core Molecular Framework

Mepindolol's structure is characterized by three primary moieties:

-

A 2-methylindole ring system: This bicyclic aromatic scaffold is a cornerstone of the molecule's identity and interaction with the target receptor.

-

A propan-2-ol linker: This three-carbon chain connects the indole nucleus to the amine group and contains a chiral center.

-

An isopropylamine group: This secondary amine is a common feature in many β-blockers and is essential for receptor binding.[8]

The IUPAC name for Mepindolol is (RS)-1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol.[9] Its chemical formula is C15H22N2O2, with a molar mass of 262.353 g/mol .[9]

Stereochemistry: The Chiral Center and its Implications

Mepindolol possesses a single stereocenter at the C-2 position of the propanol side chain.[7] Consequently, it exists as a pair of enantiomers, (S)- and (R)-Mepindolol. The commercially available drug is a racemic mixture of these two forms.[9] It is well-established within the class of aryloxyaminopropanol β-blockers that the biological activity predominantly resides in the (S)-enantiomer.[7] The IUPAC name for the active enantiomer is (2S)-1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol.[10]

Table 1: Physicochemical Properties of Mepindolol

| Property | Value | Reference |

| IUPAC Name | (RS)-1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | [9] |

| CAS Number | 23694-81-7 | [5] |

| Molecular Formula | C15H22N2O2 | [9] |

| Molar Mass | 262.353 g/mol | [9] |

| Melting Point | 100-102 °C (from ethyl acetate) | [3] |

| Chirality | Racemic mixture | [9] |

Synthesis of Mepindolol: A Strategic Approach

The synthesis of Mepindolol hinges on the strategic construction of its aryloxypropanolamine structure. The seminal synthesis, reported in 1971, provides a foundational and logical pathway to the target molecule.[9] This approach involves the preparation of a key intermediate, 4-hydroxy-2-methylindole, followed by the attachment of the aminopropanol side chain.

Key Synthetic Intermediate: 4-Hydroxy-2-methylindole

The synthesis of 4-hydroxy-2-methylindole is a critical first stage. While various methods exist for the synthesis of substituted indoles, a common approach involves multi-step procedures starting from appropriately substituted precursors.[11][12] For instance, one can envision a synthesis starting from a protected 4-hydroxyindole derivative, which is then methylated at the 2-position.[9]

The Core Synthetic Pathway

The classical and most cited synthesis of Mepindolol proceeds via the reaction of 4-hydroxy-2-methylindole with an electrophilic three-carbon unit, followed by the introduction of the isopropylamine moiety.[9] This strategy is widely employed for the synthesis of aryloxypropanolamine β-blockers.

Caption: A simplified workflow for the synthesis of Mepindolol.

Detailed Experimental Protocol

The following protocol outlines the key steps in the synthesis of Mepindolol, based on established methodologies.

Step 1: Formation of the Intermediate Epoxide

-

Rationale: This step involves the reaction of the phenolic hydroxyl group of 4-hydroxy-2-methylindole with epichlorohydrin. This is a classic Williamson ether synthesis followed by an intramolecular cyclization to form the epoxide. The use of a base is crucial to deprotonate the phenol, making it a more potent nucleophile.

-

Procedure:

-

To a solution of 4-hydroxy-2-methylindole in a suitable solvent (e.g., aqueous dioxane or ethanol), add a stoichiometric excess of epichlorohydrin.

-

Add a base, such as sodium hydroxide, portion-wise while maintaining the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified to yield the intermediate epoxide: 1-((2-methyl-1H-indol-4-yl)oxy)-2,3-epoxypropane.

-

Step 2: Ring-Opening of the Epoxide with Isopropylamine

-

Rationale: The final step involves the nucleophilic attack of isopropylamine on the terminal carbon of the epoxide ring. This is a regioselective reaction, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. This reaction introduces the characteristic isopropylamino-2-hydroxypropyl side chain.

-

Procedure:

-

Dissolve the intermediate epoxide in a suitable solvent, such as ethanol or methanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, the solvent and excess amine are removed under reduced pressure.

-

The crude product is then purified, typically by crystallization from a suitable solvent like ethyl acetate, to afford Mepindolol.[3]

-

Table 2: Key Reagents and Their Roles in Mepindolol Synthesis

| Reagent | Role | Justification |

| 4-Hydroxy-2-methylindole | Starting Material | Provides the core indole structure. |

| Epichlorohydrin | Electrophile | Source of the three-carbon propanol linker. |

| Sodium Hydroxide | Base | Deprotonates the phenolic hydroxyl group. |

| Isopropylamine | Nucleophile | Introduces the terminal amine group. |

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of Mepindolol. The synthetic strategy, centered on the reaction of 4-hydroxy-2-methylindole with epichlorohydrin and subsequent aminolysis, represents a robust and well-established method for the preparation of this important pharmaceutical agent. A comprehensive understanding of its chemical structure, particularly its stereochemistry, is paramount for appreciating its pharmacological activity and for guiding future research in the development of novel cardiovascular therapies.

References

-

Wikipedia. Mepindolol. [Link]

-

Patsnap Synapse. (2024, June 15). What is Mepindolol Sulfate used for? [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mepindolol Sulfate? [Link]

-

DrugFuture. Mepindolol. [Link]

-

PubChem - National Institutes of Health. Mepindolol. [Link]

-

PubChem - National Institutes of Health. (-)-Mepindolol. [Link]

-

DrugFuture. Mepindolol. [Link]

-

MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

-

PubMed. (1986, May). Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol. [Link]

-

Human Metabolome Database. (2021, September 11). Showing metabocard for Mepindolol (HMDB0254453). [Link]

-

Human Metabolome Database. Showing metabocard for Pindolol (HMDB0015095). [Link]

-

National Institutes of Health. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

- Google Patents. Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

-

ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

-

PubChem - National Institutes of Health. Mepindolol | C15H22N2O2 | CID 71698. [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Bopindolol (HMDB0015696). [Link]

-

ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

-

ChemBK. dl-4-(2-hydroxy-3-(isopropylamino)propoxy)indole. [Link]

-

Wikipedia. Pindolol. [Link]

-

PubChem - National Institutes of Health. Pindolol. [Link]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. [Link]

Sources

- 1. What is Mepindolol Sulfate used for? [synapse.patsnap.com]

- 2. Mepindolol [medbox.iiab.me]

- 3. Mepindolol [drugfuture.com]

- 4. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]

- 5. Mepindolol | C15H22N2O2 | CID 71698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Pindolol (HMDB0015095) [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. Mepindolol - Wikipedia [en.wikipedia.org]

- 10. (-)-Mepindolol | C15H22N2O2 | CID 44445706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

pharmacological profile of Mepindolol sulfate

An In-Depth Technical Guide to the Pharmacological Profile of Mepindolol Sulfate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Mepindolol sulfate, a non-selective beta-adrenergic antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological principles of Mepindolol, moving from its molecular interactions to its clinical implications. The structure is designed to offer a logical and in-depth narrative, grounded in established scientific evidence.

Introduction and Chemical Classification

Mepindolol sulfate, chemically known as 1-Isopropylamino-3-(2-methyl-4-indolyloxy)-2-propanol sulfate, is a synthetic compound derived from pindolol.[1] It belongs to the class of non-selective beta-adrenergic antagonists, commonly referred to as beta-blockers.[2] These agents are pivotal in cardiovascular medicine, and Mepindolol distinguishes itself through a unique combination of properties. Its primary therapeutic applications are in the management of hypertension (high blood pressure) and angina pectoris.[3] The core of its pharmacological activity lies in its ability to competitively inhibit the actions of catecholamines, such as epinephrine and norepinephrine, at both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2]

Pharmacodynamics: The Molecular and Physiological Impact

The pharmacodynamic profile of Mepindolol sulfate is characterized by two key features: non-selective beta-blockade and significant intrinsic sympathomimetic activity (ISA).

Mechanism of Action: Non-Selective Beta-Adrenergic Antagonism

Mepindolol sulfate exerts its effects by competitively binding to β1 and β2-adrenergic receptors, preventing their activation by endogenous catecholamines.[2]

-

Beta-1 Receptor Blockade: β1-receptors are predominantly located in cardiac tissue. Their blockade by Mepindolol leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and consequently, a lower cardiac output. This reduction in the heart's workload and oxygen demand is the primary mechanism behind its efficacy in treating hypertension and angina.[4][2]

-

Beta-2 Receptor Blockade: β2-receptors are found in the smooth muscles of the bronchi, blood vessels, and other tissues. Antagonism at these sites can lead to potential side effects such as bronchoconstriction and vasoconstriction.[2] This non-selective nature necessitates caution when prescribing Mepindolol to patients with respiratory conditions like asthma.[2]

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of intervention by Mepindolol sulfate.

Caption: Mepindolol competitively blocks catecholamine binding to beta-receptors.

Intrinsic Sympathomimetic Activity (ISA)

A defining feature of Mepindolol is its pronounced intrinsic sympathomimetic activity (ISA).[2][5] This means that while Mepindolol acts as an antagonist in the presence of high catecholamine levels (like during exercise), it functions as a partial agonist in their absence (at rest).[2][6]

-

Mechanism of ISA: Mepindolol can weakly stimulate the beta-adrenergic receptors it blocks. This partial agonism is advantageous as it can mitigate some of the common side effects of pure beta-blockers, such as severe bradycardia (slow heart rate) and excessive myocardial depression.[2][7]

-

Experimental Evidence: Studies have demonstrated that Mepindolol elicits positive chronotropic effects in isolated rat atria, amounting to approximately 24% of the maximal effect of the full agonist isoprenaline.[5] It also produces vasorelaxant effects in blood vessels, suggesting stimulation of vascular β2-adrenoceptors.[5] This vasodilatory component may contribute to its antihypertensive effect by reducing total peripheral resistance, in contrast to non-ISA blockers like propranolol which can increase it.[5]

Potency

Clinical and hemodynamic studies have established that Mepindolol sulfate is a highly potent beta-blocker. Comparative investigations have shown its beta-receptor blocking effect to be significantly higher than that of propranolol, with some reports suggesting it is up to 25 times more potent.[8] This high potency allows for effective therapeutic control at lower dosages.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Mepindolol determines its dosing regimen and clinical utility.

| Parameter | Value / Description | Source(s) |

| Administration | Oral | |

| Absorption | Rapid and almost completely absorbed in rats and dogs. | |

| Tmax (Time to Peak) | ~1.6 hours in healthy human volunteers. | [9] |

| Peak Plasma Conc. | ~25 ng/mL after a 10 mg dose in humans. | [9] |

| Bioavailability | Subject to first-pass metabolism. In animal models, bioavailability was 1-2% in rats and 40% in dogs. | [2] |

| Metabolism | Undergoes first-pass metabolism in the liver.[2] May be influenced by the Cytochrome P450 enzyme system. | [2] |

| Half-life (T1/2) | Biphasic decline in dogs (8 min and 3 hr). Approximately 4-5 hours in healthy human volunteers.[9] | [9] |

| Excretion | Primarily renal (kidney) excretion in humans and monkeys.[2] Biliary excretion is dominant in rats. | [2] |

Clinical Efficacy and Therapeutic Applications

Mepindolol sulfate has been proven effective in several cardiovascular conditions through numerous clinical trials.

-

Hypertension: By reducing cardiac output and potentially total peripheral resistance (due to its ISA), Mepindolol effectively lowers blood pressure.[4][2] Clinical studies show it significantly reduces both resting and exercise-induced blood pressure.[10][11]

-

Angina Pectoris: Its ability to decrease heart rate and contractility reduces the oxygen demand of the heart muscle. This alleviates the ischemic pain characteristic of angina. A double-blind, cross-over study demonstrated that Mepindolol significantly reduced the frequency and intensity of anginal attacks and improved exercise tolerance, with an efficacy comparable to propranolol.[3]

-

Hyperkinetic Heart Syndrome: Mepindolol has been shown to be an effective therapeutic agent for this condition, significantly lowering heart rate and systolic blood pressure while improving working capacity and subjective symptoms.[10]

-

Other Potential Uses: Due to its influence on the adrenergic system, research has also explored its potential application in anxiety disorders.[4]

Safety, Tolerability, and Drug Interactions

The safety profile of Mepindolol is generally comparable to other beta-blockers, though its ISA may offer a more favorable profile in certain patients.

-

Common Adverse Effects: Side effects are typically mild and transient.[12] These can include dizziness, fatigue, headaches, and gastrointestinal disturbances.[4] Drawing from data on the closely related pindolol, other reported effects include insomnia, muscle pain, and nervousness.[12]

-

Contraindications: Mepindolol sulfate is contraindicated in patients with severe bradycardia, uncontrolled heart failure, and certain types of heart block.[4] Caution is required in patients with respiratory diseases like asthma due to its non-selective β2-blockade.[2]

-

Drug Interactions:

-

Other Antihypertensives: Co-administration with agents like calcium channel blockers can have an additive effect, potentially leading to hypotension or bradycardia.[4]

-

NSAIDs: Nonsteroidal anti-inflammatory drugs may reduce the antihypertensive effects of Mepindolol.[4]

-

CYP450 Modulators: Drugs that alter the cytochrome P450 enzyme system can affect the metabolism and plasma concentration of Mepindolol.[4]

-

Key Experimental Protocols and Methodologies

To characterize the pharmacological profile of a beta-blocker like Mepindolol, specific, validated experimental systems are required.

Protocol: In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol is fundamental for determining the binding affinity of a test compound to its target receptor.

Objective: To quantify the affinity (typically as Ki) of Mepindolol sulfate for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing a high density of the target receptor (e.g., rat heart for β1, rat lung for β2).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2).

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Cyanopindolol), and varying concentrations of the unlabeled test compound (Mepindolol sulfate).

-

Non-Specific Binding: Prepare parallel tubes containing a high concentration of a non-radioactive antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (Mepindolol) concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol uses an ex vivo model to determine if a beta-blocker possesses partial agonist activity.

Objective: To measure the positive chronotropic effect (ISA) of Mepindolol sulfate in isolated rat atria.

Methodology:

-

Tissue Isolation: Humanely euthanize a rat and rapidly excise the heart. Isolate the spontaneously beating right atria and mount it in an organ bath.

-

Organ Bath Setup: The organ bath should contain a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer Attachment: Attach the atria to an isometric force transducer to record the rate of contraction.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes, until a stable baseline heart rate is achieved.

-

Compound Addition: Add Mepindolol sulfate to the bath in a cumulative, concentration-dependent manner. Allow the response to stabilize at each concentration before adding the next.

-

Full Agonist Control: After the Mepindolol concentration-response curve is complete, wash out the drug and generate a full concentration-response curve for a standard full agonist (e.g., Isoprenaline).

-

Data Analysis: Express the change in atrial rate as a percentage of the maximum response achieved with the full agonist (Isoprenaline). A compound with ISA will produce a submaximal positive chronotropic effect.

Caption: Experimental workflow for assessing Intrinsic Sympathomimetic Activity.

Conclusion

Mepindolol sulfate is a potent, non-selective beta-adrenergic antagonist with a distinct pharmacological profile dominated by its significant intrinsic sympathomimetic activity. This dual action of blockade under high sympathetic tone and partial agonism at rest provides effective control of hypertension and angina while potentially mitigating certain adverse effects associated with pure antagonists. Its well-characterized pharmacokinetics and proven clinical efficacy make it a valuable agent in the cardiovascular therapeutic arsenal. A thorough understanding of its mechanism, potency, and ISA is critical for its optimal application in both clinical practice and future drug development endeavors.

References

- Patsnap Synapse. (2024-06-15).

- Patsnap Synapse. (2024-07-17).

- Kramer, W. G., et al. (1983). Pharmacokinetics of mepindolol administered alone and in combination with hydrochlorothiazide--a bioequivalence study. Biopharmaceutics & Drug Disposition.

- Krause, W., & Kühne, G. (1983). Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences. Drug Metabolism and Disposition.

- Bonelli, J., et al. (1979). [A double blind cross-over study with mepindolol-sulfate in patients with coronary heart disease (author's transl)]. Wiener medizinische Wochenschrift.

- Bonelli, J. (1984). Mepindolol sulfate in the hyperkinetic heart syndrome. International Journal of Clinical Pharmacology, Therapy, and Toxicology.

- Riemer, R. K., et al. (1983). Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Lucchesi, M. B., et al. (1990). [Effect of beta blockers with intrinsic sympathomimetic activity on blood pressure and blood lipids in patients with essential hypertension]. Arquivos brasileiros de cardiologia.

- Bonelli, J., et al. (1978). [Hemodynamic differences in the effects of mepindolol-sulfate and propranolol after 4 weeks treatment under conditions of rest and physical exercise in patients with coronary heart disease (author's transl)]. Zeitschrift fur Kardiologie.

- REFERENCE.md. mepindolol (definition).

- Taylor & Francis Online. Intrinsic sympathomimetic activity – Knowledge and References.

- Frishman, W. H. (1985). Beta blockers with intrinsic sympathomimetic activity. American Family Physician.

- Gonasun, L. M. (1982).

Sources

- 1. reference.md [reference.md]

- 2. What is the mechanism of Mepindolol Sulfate? [synapse.patsnap.com]

- 3. [A double blind cross-over study with mepindolol-sulfate in patients with coronary heart disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Mepindolol Sulfate used for? [synapse.patsnap.com]

- 5. Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Hemodynamic differences in the effects of mepindolol-sulfate and propranolol after 4 weeks treatment under conditions of rest and physical exercise in patients with coronary heart disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of mepindolol administered alone and in combination with hydrochlorothiazide--a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mepindolol sulfate in the hyperkinetic heart syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effect of beta blockers with intrinsic sympathomimetic activity on blood pressure and blood lipids in patients with essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adverse reactions to pindolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepindolol's Intrinsic Sympathomimetic Activity: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the intrinsic sympathomimetic activity (ISA) of mepindolol, a non-selective β-adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of mepindolol's partial agonism and provides detailed experimental protocols for its characterization.

Section 1: Understanding Intrinsic Sympathomimetic Activity (ISA)

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors.[1] While most beta-blockers are neutral antagonists, simply blocking the receptor, a subset possesses what is known as intrinsic sympathomimetic activity (ISA).[2] This property allows them to act as partial agonists, meaning they can weakly stimulate the β-adrenergic receptor in addition to blocking it.[2]

Mepindolol is a non-selective beta-blocker with significant ISA.[3] This dual action—antagonism in the presence of high catecholamine levels and mild agonism at rest—confers a unique pharmacological profile. Unlike beta-blockers lacking ISA, such as propranolol, which can cause significant bradycardia and a reduction in cardiac output, mepindolol's partial agonism can mitigate these effects.[3][4]

Section 2: The Molecular Basis of Mepindolol's Partial Agonism

The interaction of a ligand with a G-protein coupled receptor, such as the β-adrenergic receptor, determines its functional outcome. Full agonists, partial agonists, and antagonists induce distinct conformational changes in the receptor, leading to varying degrees of downstream signaling.

The prevailing model for β-adrenergic receptor activation suggests that the binding of a ligand stabilizes a specific conformation of the receptor. Full agonists, like the synthetic catecholamine isoproterenol, induce a conformational change that leads to maximal G-protein coupling and robust activation of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).

Partial agonists, such as mepindolol, bind to the same receptor but induce a less profound conformational change. This results in a submaximal activation of adenylyl cyclase and, consequently, a lower level of intracellular cAMP compared to a full agonist. This attenuated response is the molecular hallmark of intrinsic sympathomimetic activity.

The following diagram illustrates the differential signaling pathways of a full agonist versus a partial agonist like mepindolol at the β-adrenergic receptor.

Caption: Signaling pathways for full and partial agonists at the β-adrenergic receptor.

Section 3: Quantitative Assessment of Mepindolol's ISA

The intrinsic sympathomimetic activity of a compound can be quantified by comparing its maximal effect (Emax) to that of a full agonist. For mepindolol, studies have shown:

| Parameter | Mepindolol's Effect (as % of Isoproterenol's max effect) | Tissue/System | Reference |

| Positive Chronotropic Effect | 24% | Isolated Rat Atria | [3] |

| Vasorelaxant Effect | ~50% | Blood Vessels | [3] |

Section 4: Experimental Protocols for Characterizing ISA

The following protocols provide a framework for the in vitro and in vivo assessment of mepindolol's intrinsic sympathomimetic activity.

In Vitro Assessment of ISA in Isolated Rat Atria

This protocol details the use of an isolated organ bath to measure the chronotropic effects of mepindolol on spontaneously beating rat atria.

Experimental Workflow:

Caption: Workflow for in vitro assessment of ISA in isolated rat atria.

Step-by-Step Methodology:

-

Animal Preparation: Euthanize a male Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Heart Excision: Rapidly perform a thoracotomy and excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

-

Atria Isolation: Dissect the atria from the ventricles.

-

Mounting: Suspend the spontaneously beating atria in a 20 mL isolated organ bath containing Krebs-Henseleit buffer continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[5][6] One end of the atrial preparation is attached to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the preparation to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

-

Dose-Response Curve Construction:

-

After equilibration, record the baseline atrial beat rate.

-

Construct a cumulative concentration-response curve for a full agonist, such as isoproterenol (e.g., 10⁻⁹ to 10⁻⁵ M), to determine the maximal response of the tissue.

-

Following washout and re-equilibration, construct a cumulative concentration-response curve for mepindolol (e.g., 10⁻⁸ to 10⁻⁴ M).

-

-

Data Acquisition and Analysis:

-

Record the atrial beat rate continuously using a data acquisition system.

-

Plot the change in beat rate against the log concentration of the agonist.

-

Calculate the intrinsic activity (α) of mepindolol as the ratio of its maximal effect to the maximal effect of isoproterenol.

-

The potency of the compounds can be expressed as the pD2 value, which is the negative logarithm of the EC50 (the molar concentration of the agonist that produces 50% of its own maximal effect).[7]

-

Krebs-Henseleit Buffer Composition (for 1 Liter):

| Component | Amount (g) | Molar Concentration (mM) |

| NaCl | 6.9 | 118 |

| KCl | 0.35 | 4.7 |

| KH₂PO₄ | 0.16 | 1.2 |

| MgSO₄·7H₂O | 0.295 | 1.2 |

| NaHCO₃ | 2.1 | 25 |

| CaCl₂·2H₂O | 0.37 | 2.5 |

| Glucose | 2.0 | 11.1 |

Dissolve in distilled water and bubble with 95% O2 / 5% CO2 to achieve a pH of 7.4.[8]

In Vivo Hemodynamic Assessment of ISA in Anesthetized Rats

This protocol describes the measurement of cardiovascular parameters in anesthetized rats to evaluate the in vivo effects of mepindolol.

Experimental Workflow:

Caption: Workflow for in vivo hemodynamic assessment of ISA in anesthetized rats.

Step-by-Step Methodology:

-

Anesthesia: Anesthetize a male Wistar rat (300-350g) with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, i.p.).

-

Surgical Preparation:

-

Make a midline incision in the neck to expose the trachea, right carotid artery, and left jugular vein.

-

Cannulate the trachea to ensure a patent airway.

-

Cannulate the left jugular vein with a polyethylene catheter for intravenous drug administration.[9][10]

-

Cannulate the right carotid artery with a catheter connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.[9][10]

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedures.

-

Baseline Recording: Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate (HR), for a period of 15-20 minutes.

-

Drug Administration: Administer mepindolol intravenously at various doses. A vehicle control group should also be included.

-

Continuous Monitoring: Continuously record MAP and HR for a defined period after each dose administration.

-

Data Analysis:

-

Calculate the change in HR and MAP from the baseline values for each dose of mepindolol.

-

Compare the effects of mepindolol to a beta-blocker without ISA (e.g., propranolol) and a full agonist (e.g., isoproterenol) to fully characterize its in vivo ISA. Mepindolol's ISA would be demonstrated by a smaller decrease, or even a slight increase, in resting heart rate compared to a non-ISA beta-blocker.

-

Section 5: Conclusion

Mepindolol's intrinsic sympathomimetic activity, arising from its partial agonist nature at β-adrenergic receptors, results in a distinct pharmacological profile. This guide has detailed the molecular underpinnings of this activity and provided robust experimental frameworks for its characterization. The presented in vitro and in vivo protocols offer a comprehensive approach for researchers to investigate and quantify the ISA of mepindolol and other related compounds, contributing to a deeper understanding of their therapeutic potential and limitations.

References

-

JoVE. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model. Available from: [Link]

-

ResearchGate. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model. Available from: [Link]

-

Wikipedia. Mepindolol. Available from: [Link]

-

Revvity. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

-

PubMed. Acute effects of beta-blocker with intrinsic sympathomimetic activity on stress-induced cardiac dysfunction in rats. Available from: [Link]

-

PubMed. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Pindolol (HMDB0015095). Available from: [Link]

-

PubMed. Organ-bath studies using the irreversible beta-adrenoreceptor antagonist bromoacetylalprenololmenthane (BAAM). Available from: [Link]

-

PubMed. Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol. Available from: [Link]

-

Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

-

PubMed. Direct inotropic effects of propofol and adenosine on rat atrial muscle: possible mechanisms. Available from: [Link]

-

University of Bristol. Krebs-Henseleit Cardiac Relaxant. Available from: [Link]

-

Patsnap Synapse. What is Mepindolol Sulfate used for?. Available from: [Link]

-

HiMedia Laboratories. Krebs-Henseleit Buffer. Available from: [Link]

-

MyCalpharm. How Do You Calculate PD2 Value in Pharmacology Experiments?. Available from: [Link]

-

PubMed. Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects. Available from: [Link]

-

Wikipedia. Intrinsic activity. Available from: [Link]

-

Taylor & Francis Online. Intrinsic sympathomimetic activity – Knowledge and References. Available from: [Link]

Sources

- 1. A combined Langendorff-injection technique for simultaneous isolation of single cardiomyocytes from atria and ventricles of the rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. himedialabs.com [himedialabs.com]

- 5. Documents download module [ec.europa.eu]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. mycalpharm.com [mycalpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Discovery and Development of Mepindolol

Abstract

Mepindolol, a non-selective β-adrenergic receptor antagonist, emerged in the early 1970s as a second-generation compound within the aryloxypropanolamine class of beta-blockers. Its development was predicated on the foundational success of propranolol and its structural parent, pindolol. This guide provides a detailed technical examination of the early-stage discovery and development of Mepindolol (1-isopropylamino-3-(2-methyl-4-indolyloxy)-2-propanol). We will deconstruct the strategic rationale behind its chemical synthesis, elucidate its distinct pharmacological profile, and detail the preclinical and initial clinical investigations that defined its therapeutic potential. The narrative emphasizes the causality behind key experimental choices, particularly the evaluation of its significant intrinsic sympathomimetic activity (ISA), a feature that differentiates its hemodynamic effects from first-generation beta-blockers. This document is intended for researchers and professionals in drug development, offering field-proven insights into the logical and scientific progression from molecular design to clinical evaluation.

Part 1: Genesis and Chemical Design

The development of Mepindolol was a logical step in the evolution of beta-blocker pharmacology, following the groundbreaking introduction of propranolol by Sir James Black in the 1960s.[1][2] The primary therapeutic goal was to mitigate the effects of catecholamines on the heart to reduce myocardial oxygen demand, a key strategy in managing angina pectoris and hypertension.

Rationale: Building upon the Pindolol Scaffold

Mepindolol is a structural derivative of pindolol, a non-selective beta-blocker patented by Sandoz in 1969.[3][4] Pindolol itself was distinguished by its possession of intrinsic sympathomimetic activity (ISA), meaning it could exert a partial agonist effect at the β-adrenergic receptor.[5][6] This partial agonism was hypothesized to offer therapeutic advantages, such as causing less reduction in resting heart rate (bradycardia) and cardiac output compared to antagonists devoid of ISA, like propranolol.[6][7]

The scientific impetus for synthesizing Mepindolol was to explore the structure-activity relationship (SAR) within the pindolol family.[8] The specific addition of a methyl group at the 2-position of the indole ring was a targeted modification. The rationale was to investigate how this substitution would modulate key pharmacological parameters, including receptor affinity, potency, selectivity, and the degree of ISA.

The Inaugural Synthesis (1971)

The first reported synthesis of Mepindolol followed a well-established chemical pathway for aryloxypropanolamine beta-blockers, demonstrating a clear lineage from the synthesis of propranolol.[9] The core strategy involves the reaction of a substituted phenolic compound with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.

The key intermediate for Mepindolol synthesis is 4-hydroxy-2-methylindole. This was reacted with epichlorohydrin to form an epoxide intermediate. Subsequent reaction with isopropylamine opened the epoxide ring to yield the final Mepindolol molecule as a racemic mixture.[9]

Caption: Initial chemical synthesis pathway of Mepindolol.

Part 2: Preclinical Pharmacological Characterization

With the compound synthesized, the next critical phase was to establish its pharmacological profile. This involved a series of in vitro and in vivo experiments designed to quantify its interaction with adrenergic receptors and determine its physiological effects.

Mechanism of Action: Non-Selective Beta-Blockade with Intrinsic Sympathomimetic Activity

Mepindolol was confirmed to be a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[5][10] This was established through competitive radioligand binding assays. Crucially, further studies revealed that Mepindolol possesses significant ISA.[11]

-

At β1-receptors (primarily in the heart): Blockade leads to decreased heart rate, reduced cardiac contractility, and lowered blood pressure.[5] The ISA component means that at rest (low sympathetic tone), Mepindolol causes a mild stimulation, preventing excessive bradycardia.[7]

-

At β2-receptors (in bronchial and vascular smooth muscle): Blockade can lead to bronchoconstriction, a concern for asthmatic patients.[10][12] However, the ISA at β2-receptors contributes to a vasodilatory effect, which is a key component of its antihypertensive action.[11]

Caption: Mepindolol's dual action as a partial agonist and antagonist.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To quantify Mepindolol's affinity for β1 and β2 receptors, a competitive radioligand binding assay would have been employed. This remains a gold-standard technique for receptor pharmacology.[4][13]

Objective: To determine the equilibrium dissociation constant (Ki) of Mepindolol for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Source for β1-receptors: Turkey erythrocyte membranes.[11]

-

Source for β2-receptors: Rat lung or erythrocyte membranes.[11]

-

Tissues are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-

-

Assay Setup (in triplicate):

-

A fixed concentration of a high-affinity radioligand, such as [3H]dihydroalprenolol ([3H]DHA), is used.[11]

-

A range of concentrations of unlabeled Mepindolol (the competitor) is added to assay tubes.

-

Control tubes contain only the radioligand (for total binding) or radioligand plus a high concentration of a non-radioactive beta-blocker like propranolol (for non-specific binding).

-

-

Incubation: The prepared membranes, radioligand, and Mepindolol are incubated at room temperature for a set time (e.g., 60 minutes) to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) under vacuum. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[11]

-

Quantification: The filters are washed with cold buffer, placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of Mepindolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: In Vivo Hemodynamic Assessment in Anesthetized Cats

Animal models were essential to understand the physiological consequences of Mepindolol's receptor profile. The anesthetized cat was a common model for cardiovascular drug screening during this period.[14]

Objective: To evaluate the effect of Mepindolol on blood pressure, heart rate, and peripheral resistance.

Methodology:

-

Animal Preparation:

-

Cats are anesthetized (e.g., with pentobarbital sodium).

-

The trachea is cannulated for artificial respiration.

-

A femoral artery is cannulated and connected to a pressure transducer to continuously monitor arterial blood pressure and heart rate.[15]

-

A femoral vein is cannulated for intravenous drug administration.

-

For measuring total peripheral resistance, cardiac output would be determined (e.g., via thermodilution or Fick principle). Resistance is then calculated as Mean Arterial Pressure / Cardiac Output.

-

-

Experimental Procedure:

-

After a stabilization period, baseline hemodynamic parameters are recorded.

-

Mepindolol is administered intravenously at increasing doses.

-

Blood pressure, heart rate, and cardiac output are recorded continuously.

-

-

Key Findings for Mepindolol: Studies using this or similar models demonstrated that, unlike propranolol, Mepindolol acutely lowers arterial blood pressure primarily by reducing total peripheral resistance. It achieves this without causing a significant cardiodepressant action (i.e., a marked reduction in cardiac output), a direct consequence of its intrinsic sympathomimetic activity.[11]

Part 3: Early Clinical Development

The promising preclinical profile of Mepindolol, particularly its unique hemodynamic effects, warranted investigation in human subjects. Early clinical trials focused on pharmacokinetics, safety, and efficacy in treating hypertension and coronary artery disease.

Pharmacokinetics and Dose-Finding

Initial studies in healthy volunteers established the pharmacokinetic profile of Mepindolol.

Table 1: Pharmacokinetic Parameters of Mepindolol in Healthy Volunteers

| Parameter | Value | Source(s) |

|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | 1.6 - 3 hours | [16] |

| Biological Half-Life (t½) | ~3 - 5 hours | [16] |

| Absorption | Rapidly absorbed after oral administration | |

These studies informed the dosing regimens for subsequent efficacy trials, typically starting at 2.5 mg to 5 mg, administered once or twice daily.

Efficacy in Cardiovascular Disease

Several controlled trials demonstrated Mepindolol's clinical utility.

Table 2: Summary of Key Early Comparative Clinical Trials

| Study Focus & Comparison | Patient Population | Mepindolol Dose | Comparator Dose | Key Findings | Source |

|---|---|---|---|---|---|

| Hemodynamics vs. Pindolol | 7 healthy males | Lower dose levels | N/A | More effective than pindolol in lowering resting and exercise heart rate.[6] | [6] |

| Angina Pectoris vs. Propranolol | 20 patients with coronary heart disease | 2.5 mg twice daily | Propranolol 40 mg three times daily | Equally effective in reducing angina frequency and improving exercise tolerance.[7] | [7] |

| Hypertension vs. Metoprolol | 19 hypertensive patients | 5 mg/day | Metoprolol 200 mg/day | Similarly effective in reducing resting and exercise blood pressure.[1] | [1] |

| Respiratory Effects vs. Propranolol & Pindolol | 16 asthmatic patients | 5 mg (single dose) | Propranolol 80 mg; Pindolol 15 mg | Effect on respiratory function was intermediate between propranolol (marked) and pindolol (mild).[12] |[12] |

A double-blind, cross-over study from 1979 was particularly informative, showing that a daily dose of 5 mg of Mepindolol sulfate was as clinically effective as 120 mg of propranolol in patients with coronary heart disease, demonstrating its high potency.[7] Other studies confirmed its effectiveness in conditions like hyperkinetic heart syndrome.[13]

Caption: Early development workflow for Mepindolol.

Conclusion

The early discovery and development of Mepindolol represent a classic example of rational drug design in the post-propranolol era. By strategically modifying the existing pindolol scaffold, researchers at Sandoz developed a potent, non-selective beta-blocker with a distinct pharmacological profile. Its significant intrinsic sympathomimetic activity translated into a unique hemodynamic effect—lowering blood pressure by reducing peripheral resistance without significantly depressing cardiac function. This profile was thoroughly characterized through a logical sequence of in vitro binding assays, in vivo animal models, and rigorous early-phase clinical trials. These foundational studies successfully established Mepindolol as an effective therapeutic agent for hypertension and angina pectoris, validating the scientific approach of refining existing drug classes to achieve nuanced and potentially advantageous clinical effects.

References

- Patsnap Synapse. (2024).

- Patsnap Synapse. (2024).

-

Wikipedia. (n.d.). Mepindolol. [Link]

-

Beckmann, R., Müller, B., Schröder, G., & Stock, G. (1986). Pharmacological studies on the intrinsic sympathomimetic activity of the beta-adrenoceptor antagonist mepindolol. Arzneimittelforschung, 36(5), 811-813. [Link]

-

National Center for Biotechnology Information. (n.d.). Mepindolol. PubChem Compound Database. [Link]

-

Wink, K. (1984). Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects. International Journal of Clinical Pharmacology, Therapy and Toxicology, 22(3), 126-130. [Link]

-

Bonelli, J., Magometschnigg, D., Schober, H., Kleinberger, G., Pichler, H., & Kaik, G. (1979). A double blind cross-over study with mepindolol-sulfate in patients with coronary heart disease. Wiener medizinische Wochenschrift, 129(19), 541-546. [Link]

- REFERENCE.md. (n.d.). mepindolol (definition).

-

Wink, K. (1984). Mepindolol sulfate in the hyperkinetic heart syndrome. International Journal of Clinical Pharmacology, Therapy and Toxicology, 22(1), 42-44. [Link]

-

Krause, W., & Lennert, C. (1983). Pharmacokinetics of mepindolol administered alone and in combination with hydrochlorothiazide--a bioequivalence study. Biopharmaceutics & Drug Disposition, 4(4), 339-345. [Link]

-

Serro-Azul, J. B., Wajngarten, M., Santomauro, A., Braga, A., Yazbek Júnior, P., Bellotti, G., ... & Pileggi, F. (1989). Effect of beta blockers with intrinsic sympathomimetic activity on blood pressure and blood lipids in patients with essential hypertension. Arquivos brasileiros de cardiologia, 52(4), 181-185. [Link]

-

Schliep, H. J., & Harting, J. (1984). Antagonistic effects of bisoprolol on several beta-adrenoceptor-mediated actions in anaesthetized cats. Journal of cardiovascular pharmacology, 6(6), 1161-1173. [Link]

-

Badyal, D. K., Lata, H., & Dadhich, A. P. (2003). Animal models of hypertension and effect of drugs. Indian Journal of Pharmacology, 35(6), 349-362. [Link]

-

Frishman, W. H. (2007). A historical perspective on the development of β-adrenergic blockers. Journal of the American Society of Hypertension, 1(3), 191-200. [Link]

-

Baker, J. G. (2017). Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling. British journal of pharmacology, 174(12), 1887-1896. [Link]

-

Manzur, F., Siasos, G., & O'Rourke, M. (2017). Beta-blockers: Historical perspective and mechanisms of action. Cardiovascular & Hematological Agents in Medicinal Chemistry, 15(3), 146-155. [Link]

-

Hieble, J. P., Bondinell, W. E., & Ruffolo Jr, R. R. (1995). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Journal of medicinal chemistry, 38(18), 3415-3426. [Link]

-

Sandoz US. (n.d.). The Sandoz Brand. [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

-

Beumer, H. M. (1978). Comparative investigation of the respiratory and cardiovascular effect of mepindolol, propranolol and pindolol in asthmatic patients. International journal of clinical pharmacology and biopharmacy, 16(6), 249-253. [Link]

-

National Center for Biotechnology Information. (n.d.). Pindolol. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Beta blocker. [Link]

-

Eckert, H. G., Baudner, S., Weimer, K. E., & Wissmann, H. (1983). Plasma levels of mepindolol in healthy volunteers after oral doses of mepindolol sulphate. Arzneimittel-Forschung, 33(9), 1306-1307. [Link]

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding to beta adrenergic receptors of intact cultured S49 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]